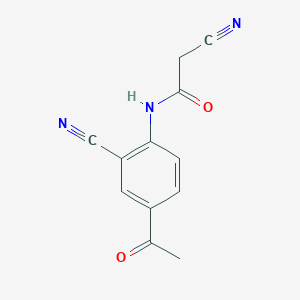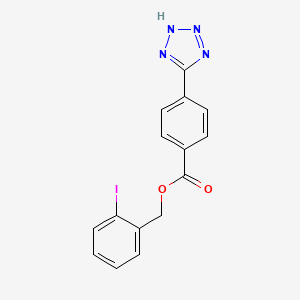![molecular formula C14H8F6O3P+ B15158867 Oxobis[4-(trifluoromethoxy)phenyl]phosphanium CAS No. 675573-63-4](/img/structure/B15158867.png)
Oxobis[4-(trifluoromethoxy)phenyl]phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxobis[4-(trifluoromethoxy)phenyl]phosphanium is a chemical compound with the molecular formula C14H8F6O3P+. It is known for its unique structure, which includes a phosphorus atom bonded to two 4-(trifluoromethoxy)phenyl groups and an oxo group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxobis[4-(trifluoromethoxy)phenyl]phosphanium typically involves the reaction of 4-(trifluoromethoxy)phenyl derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxobis[4-(trifluoromethoxy)phenyl]phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phenyl groups can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in various substituted phenyl derivatives .
Applications De Recherche Scientifique
Oxobis[4-(trifluoromethoxy)phenyl]phosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Oxobis[4-(trifluoromethoxy)phenyl]phosphanium involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with various metal ions, influencing catalytic processes and chemical reactions. The trifluoromethoxy groups enhance its reactivity and stability, making it a valuable compound in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-(trifluoromethyl)phenyl)phosphine oxide
- (E)-1-(Thiomorpholino)-5,5-bis[4-(trifluoromethoxy)phenyl]penta-2,4-dien-1-one
- Bis[4-(trifluoromethoxy)phenyl]sulphone
- Bis[4-(trifluoromethoxy)phenyl]methanone
- Oxobis[3-(trifluoromethyl)phenyl]phosphanium
Uniqueness
Oxobis[4-(trifluoromethoxy)phenyl]phosphanium is unique due to its specific combination of trifluoromethoxy groups and a phosphorus center. This structure imparts distinct chemical and physical properties, such as high reactivity and stability, which are not commonly found in similar compounds .
Propriétés
Numéro CAS |
675573-63-4 |
|---|---|
Formule moléculaire |
C14H8F6O3P+ |
Poids moléculaire |
369.17 g/mol |
Nom IUPAC |
oxo-bis[4-(trifluoromethoxy)phenyl]phosphanium |
InChI |
InChI=1S/C14H8F6O3P/c15-13(16,17)22-9-1-5-11(6-2-9)24(21)12-7-3-10(4-8-12)23-14(18,19)20/h1-8H/q+1 |
Clé InChI |
LVZLKQWWTGAPPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(F)(F)F)[P+](=O)C2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


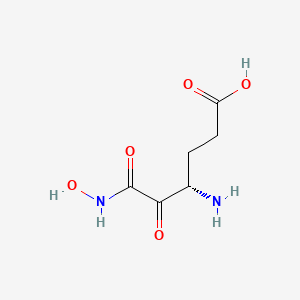
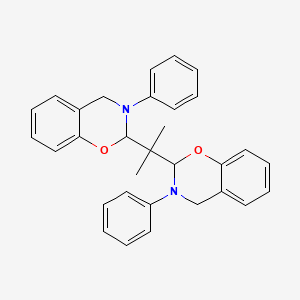
silane](/img/structure/B15158801.png)
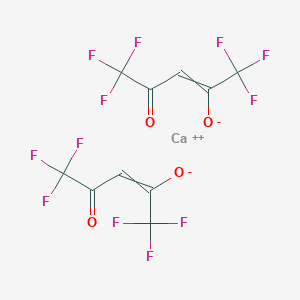

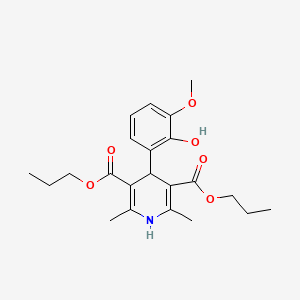
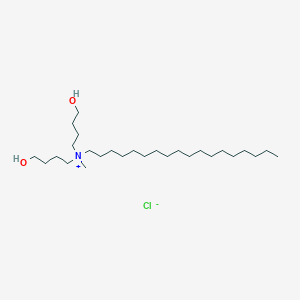
![2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)](/img/structure/B15158845.png)
![2-[(Nonadecafluorononyl)oxy]ethan-1-ol](/img/structure/B15158849.png)
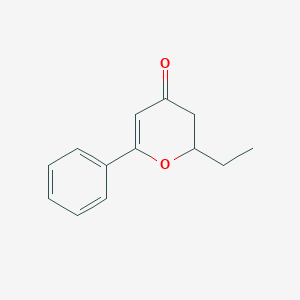
![5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate](/img/structure/B15158857.png)

